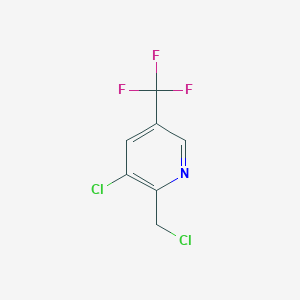

3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine

説明

Synthesis Analysis

The synthesis of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine and related compounds involves multiple steps, including Hofmann degradation, oxidative chlorination, diazotization-alcoholysis, and fluorination reactions. These processes have been optimized to achieve high yields and selectivity. For example, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, an intermediate in the synthesis of efficient herbicides, is synthesized from nicotinamide with an overall yield of 48.7% based on nicotinamide (Zuo Hang-dong, 2010).

Molecular Structure Analysis

The molecular structure of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine derivatives has been characterized through various spectroscopic methods, including UV-spectroscopy and X-ray diffraction. These studies reveal complex interactions, such as the formation of n–σ* complexes, and detailed structural characteristics like bond lengths and molecular geometries. For instance, the interaction of 5-trifluoromethyl-pyridine-2-thione with iodine has been investigated, demonstrating the formation of a complex structure characterized by specific intermolecular contacts (M. S. Chernov'yants et al., 2011).

Chemical Reactions and Properties

3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including nucleophilic substitutions and cycloadditions, to form a wide range of derivatives. These reactions are influenced by the presence of electron-withdrawing groups on the pyridine ring, which affect the reactivity and selectivity of chlorination and fluorination steps. The chemical properties of these compounds, such as their reactivity towards nucleophiles and electrophiles, are pivotal in designing synthetic routes for complex organic molecules.

Physical Properties Analysis

The physical properties of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine and its derivatives, such as solubility, boiling and melting points, and stability, are crucial for their application in chemical synthesis. These properties depend on the molecular structure and substituents on the pyridine ring, influencing their behavior in different chemical environments and reactions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and the ability to form complexes with metals or other molecules, are essential for understanding the applications of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine in synthesis. For instance, the reactivity of 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile in forming trifluoromethylated N-heterocycles showcases the utility of such compounds in generating pharmacologically relevant structures (Manjunath Channapur et al., 2019).

科学的研究の応用

Application in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of the Application : “3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine” is used as a building block in organic synthesis . It’s particularly valuable in the protodeboronation of pinacol boronic esters .

- Methods of Application : The compound is used in a catalytic approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Synthesis of 2,11-bis(methylidene)spermine

- Scientific Field : Medicinal Chemistry

- Summary of the Application : “3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine” can be used in the synthesis of 2,11-bis(methylidene)spermine, an inhibitor of spermine oxidase .

- Methods of Application : The specific methods of application or experimental procedures would be best understood by referring to the original research articles or consulting with a specialist in the field .

- Results or Outcomes : The synthesis of 2,11-bis(methylidene)spermine could lead to the development of new therapeutic agents .

Synthesis of Branched Side Chains of Conjugated Polymers

- Scientific Field : Polymer Chemistry

- Summary of the Application : “3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine” can be used in the synthesis of branched side chains of conjugated polymers .

- Methods of Application : The specific methods of application or experimental procedures would be best understood by referring to the original research articles or consulting with a specialist in the field .

- Results or Outcomes : The synthesis of branched side chains of conjugated polymers could lead to the development of new materials with unique properties .

Intermolecular [2+2] Photocycloaddition

- Scientific Field : Organic Chemistry

- Summary of the Application : “3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine” can be used in the intermolecular [2+2] photocycloaddition during the total synthesis of (−)-grandisol .

- Methods of Application : The specific methods of application or experimental procedures would be best understood by referring to the original research articles or consulting with a specialist in the field .

- Results or Outcomes : The synthesis of (−)-grandisol could lead to the development of new therapeutic agents .

Analysis by Reverse Phase (RP) HPLC Method

- Scientific Field : Analytical Chemistry

- Summary of the Application : “3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine” can be analyzed by this reverse phase (RP) HPLC method with simple conditions .

- Methods of Application : The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .

- Results or Outcomes : This method provides a reliable way to analyze “3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine” in various samples .

特性

IUPAC Name |

3-chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSXEDNPFNWFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622125 | |

| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |

CAS RN |

175277-52-8 | |

| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

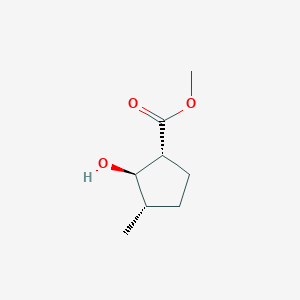

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)

![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)

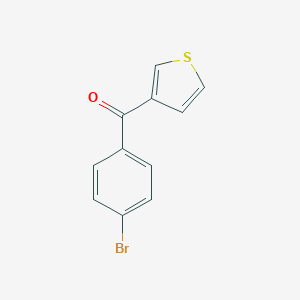

![4-(Benzo[d]thiazol-2-yl)-2-bromoaniline](/img/structure/B69382.png)